molecular formula C26H22N2O2 B13786424 Cyclobutane-1,2-dicarboxamide, N,N'-dinaphthyl- CAS No. 64011-96-7

Cyclobutane-1,2-dicarboxamide, N,N'-dinaphthyl-

Cat. No.: B13786424
CAS No.: 64011-96-7
M. Wt: 394.5 g/mol
InChI Key: GQMNVHUHWNUGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane-1,2-dicarboxamide derivatives are a class of compounds characterized by a strained four-membered cyclobutane ring fused with two carboxamide groups. These derivatives exhibit unique properties due to their substituents and ring strain, making them valuable in organic synthesis, coordination chemistry, and biomedical research .

Key structural features include:

  • Cyclobutane ring: Introduces significant ring strain (~110 kJ/mol), enhancing reactivity compared to larger cycloalkanes.
  • Substituents: Bulky groups (e.g., tert-butyl, trimethylpentan) modulate steric hindrance, lipophilicity, and stability.
  • Carboxamide groups: Enable hydrogen bonding and coordination with metal ions .

Properties

CAS No.

64011-96-7

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-N,2-N-dinaphthalen-1-ylcyclobutane-1,2-dicarboxamide

InChI

InChI=1S/C26H22N2O2/c29-25(27-23-13-5-9-17-7-1-3-11-19(17)23)21-15-16-22(21)26(30)28-24-14-6-10-18-8-2-4-12-20(18)24/h1-14,21-22H,15-16H2,(H,27,29)(H,28,30)

InChI Key

GQMNVHUHWNUGCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- typically involves the following steps:

Industrial Production Methods

Industrial production of Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations

Substituents on the nitrogen atoms critically influence physical, chemical, and biological properties. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
N,N'-Di-tert-butylcyclobutane-1,2-dicarboxamide C₁₄H₂₆N₂O₂ tert-butyl 254.37 Enhanced lipophilicity, ligand activity, enzyme interaction
Cyclobutane-1,2-dicarboxamide (unsubstituted) C₆H₈N₂O₂ None 156.14 Higher reactivity due to reduced steric hindrance; lower thermal stability
N,N'-Bis(2,4,4-trimethylpentan-2-yl)cyclobutane-1,2-dicarboxamide C₂₄H₄₄N₂O₂ Trimethylpentan 400.63 Extreme steric bulk; potential for unique substrate interactions

Mechanistic Insights :

  • tert-butyl groups: Increase solubility in non-polar solvents and stabilize the compound against hydrolysis. The bulkiness restricts conformational flexibility, favoring selective binding in biological systems .

Ring Size Variations

Comparisons with cyclohexane and cyclopentane analogs reveal the impact of ring strain and size:

Compound Name Ring Size Key Differences
N,N'-Di-tert-butylcyclohexane-1,2-dicarboxamide 6-membered Reduced ring strain; lower reactivity. May exhibit different binding affinities due to conformational flexibility
Cyclopentane-1,2-dicarboxamide 5-membered Moderate ring strain; intermediate reactivity. Oxidation products (e.g., dicarboxylic acids) differ in applications

Case Study :
Cyclobutane derivatives exhibit 20–30% faster reaction rates in ring-opening reactions compared to cyclohexane analogs due to strain release .

Functional Group Variations

Replacing carboxamide groups with esters or imides alters reactivity:

Compound Name Functional Groups Applications
Dimethyl cyclobutane-1,2-dicarboxylate Esters Intermediate in pharmaceuticals; used in flow chemistry
Cyclobutane-1,2-dicarboximide Imides Oxidized form; higher electrophilicity

Key Finding : Carboxamide derivatives show superior coordination capabilities (e.g., forming Co(II)/Ni(II) complexes in ) compared to esters, which are more reactive toward nucleophiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.